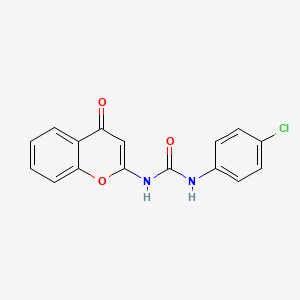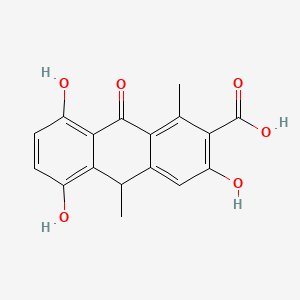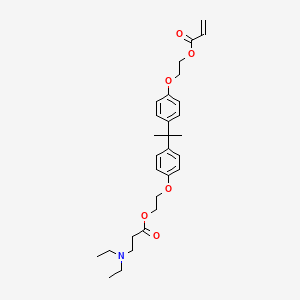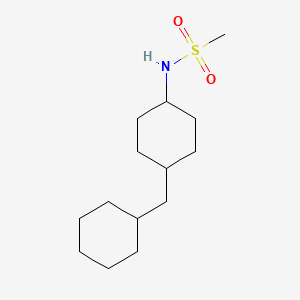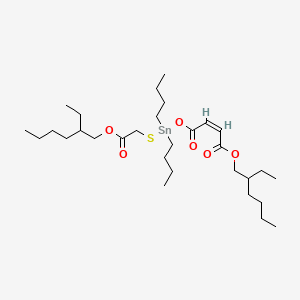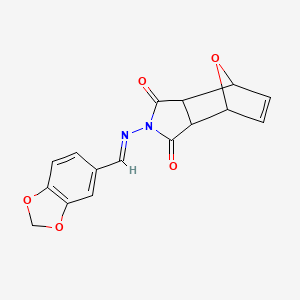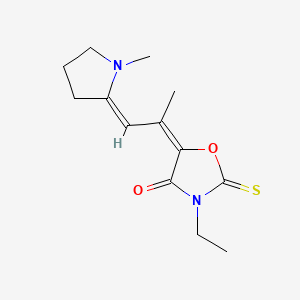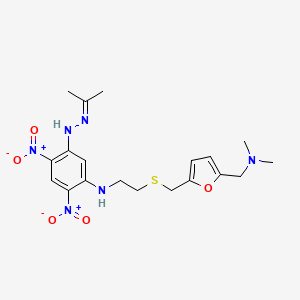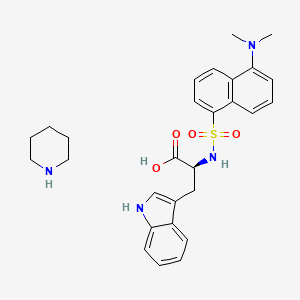
Einecs 282-661-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a colorless, flammable liquid with a strong odor and is commonly used as a solvent and cleaning agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propanol can be synthesized through the hydration of propene. This process involves the reaction of propene with water in the presence of an acid catalyst, typically sulfuric acid, to produce isopropyl alcohol. The reaction conditions include moderate temperatures and pressures to optimize yield and efficiency.
Industrial Production Methods
Industrial production of 2-Propanol is primarily achieved through the indirect hydration of propene. This method involves the formation of isopropyl sulfate, which is then hydrolyzed to produce isopropyl alcohol. The process is carried out in large-scale reactors with controlled temperatures and pressures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol undergoes various chemical reactions, including:
Oxidation: 2-Propanol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium dichromate.
Reduction: It can be reduced to propane using strong reducing agents like lithium aluminum hydride.
Substitution: 2-Propanol can undergo substitution reactions with halogens to form isopropyl halides.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium dichromate, and other oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acetone
Reduction: Propane
Substitution: Isopropyl halides (e.g., isopropyl chloride, isopropyl bromide)
Aplicaciones Científicas De Investigación
2-Propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and extractions.
Biology: Employed in DNA and RNA extraction protocols due to its ability to precipitate nucleic acids.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Used in the manufacture of cosmetics, pharmaceuticals, and personal care products.
Mecanismo De Acción
The mechanism of action of 2-Propanol involves its ability to disrupt cellular membranes and denature proteins. This property makes it an effective antiseptic and disinfectant. At the molecular level, 2-Propanol targets the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function.
Comparación Con Compuestos Similares
2-Propanol can be compared with other similar compounds such as ethanol and methanol:
Ethanol: Similar to 2-Propanol, ethanol is a widely used solvent and disinfectant. ethanol is less toxic and has a lower boiling point.
Methanol: Methanol is also a common solvent but is more toxic than 2-Propanol. It has a lower boiling point and is used in different industrial applications.
List of Similar Compounds
- Ethanol (C2H6O)
- Methanol (CH4O)
- Butanol (C4H10O)
Propiedades
Número CAS |
84282-15-5 |
|---|---|
Fórmula molecular |
C28H34N4O4S |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid;piperidine |
InChI |
InChI=1S/C23H23N3O4S.C5H11N/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19;1-2-4-6-5-3-1/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28);6H,1-5H2/t20-;/m0./s1 |
Clave InChI |
XWVQVPLUXCHVMT-BDQAORGHSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


